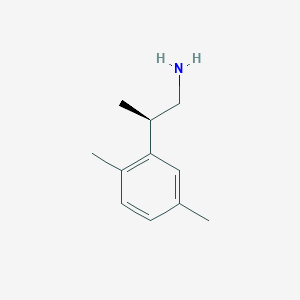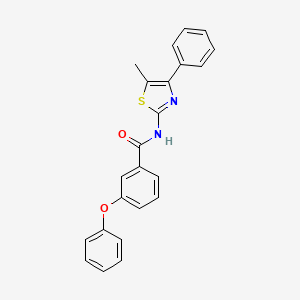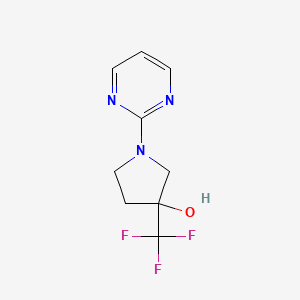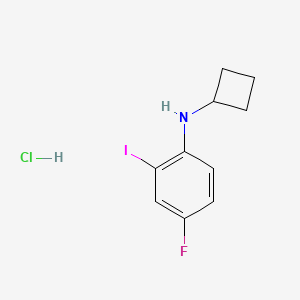
N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride is a chemical compound with the molecular formula C~6~H~5~FIN·HCl . It falls within the category of organic compounds and is commonly used in pharmaceutical research and testing .
Synthesis Analysis
The synthesis of this compound involves the introduction of a cyclobutyl group, a fluorine atom, and an iodine atom onto an aniline ring. Specific synthetic pathways and reagents would need to be explored in relevant literature .
Molecular Structure Analysis
The molecular structure of N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride consists of a four-membered cyclobutyl ring attached to a phenyl ring. The fluorine and iodine atoms are positioned ortho to each other on the phenyl ring. The hydrochloride salt forms due to the presence of the protonated amino group. A visual representation of the structure can be found in the ChemSpider database .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and coupling reactions. Investigating its reactivity with different reagents and conditions would provide further insights .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthetic Applications
Quinols as Novel Therapeutic Agents : The interaction of 2-iodoaniline derivatives with arylsulfonyl chlorides, followed by Sonogashira couplings, has been utilized in the synthesis of antitumor compounds. These compounds exhibit selective in vitro inhibition of cancer cell lines, highlighting the potential of N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride in the development of new cancer therapies (McCarroll et al., 2007).
Photochemistry of Haloanilines : Studies on the photochemistry of haloanilines, including derivatives similar to N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, have provided insights into synthetic methods via photogenerated phenyl cations and the photodegradation of halogenated aromatic pollutants. This research has implications for environmental chemistry and the development of light-activated organic synthesis strategies (Freccero et al., 2003).
Drug Development
Antiviral Research : Cyclobutane derivatives, which can be synthesized from compounds related to N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, have shown promising results in antiviral research. Specifically, cyclobutyl nucleosides have demonstrated a broad spectrum of antiviral activity, highlighting their potential as scaffolds for developing new antiviral drugs (Hisaki et al., 1999).
Material Science
Polymer-Conjugated Auger Electron Emitters : The development of polymer-conjugated systems containing iodine and related elements for targeted cancer therapy illustrates the versatility of haloaniline derivatives in material science. These systems can selectively deliver potent ionizing radiation to cancer cells, minimizing damage to healthy tissue (Sedláček et al., 2011).
Environmental Chemistry
Halogenated Biphenyls Study : Research on halogenated biphenyls, including derivatives similar to N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, has contributed to our understanding of environmental pollutants. These studies have implications for assessing the impact of halogenated compounds on human health and the environment (Bandiera et al., 1982).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FIN.ClH/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8;/h4-6,8,13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQPWZDCSISWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


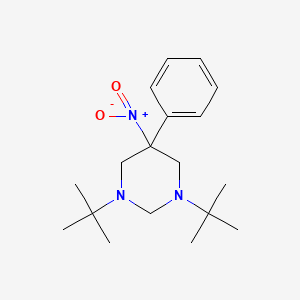
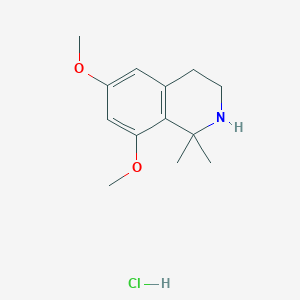
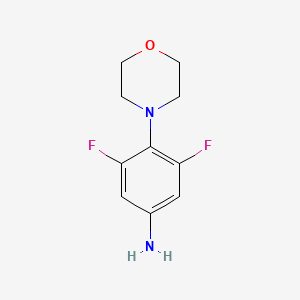
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2534817.png)
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2534819.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)
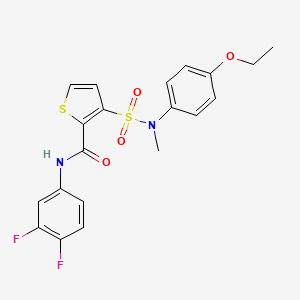
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)
